molecular formula C14H14N4O B11792863 5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11792863
M. Wt: 254.29 g/mol
InChI Key: KXMJLKWIWJEEGT-UHFFFAOYSA-N
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Description

5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1710845-86-5) is a chemical compound with the molecular formula C14H14N4O and a molecular weight of 254.29 g/mol [ 1 ]. It belongs to the class of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which are fused heterocyclic systems of significant interest in synthetic and medicinal chemistry [ 5 ]. The structure features a 2-aminoethyl side chain, which provides a handle for further chemical modification, making this compound a valuable synthetic intermediate or a core scaffold for the development of targeted molecular probes. While specific biological data for this exact compound is not available in the public domain, research on closely related analogues highlights the potential of this scaffold. Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated for various biological activities. For instance, some derivatives in this chemical class have demonstrated inhibitory effects on the growth of cancer cells, such as A549 and H322 lung cancer cells, in preliminary biological studies [ 2 ]. Furthermore, the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one core has been identified as a structure of interest in the development of antiviral agents, where it can serve as a prodrug or a stable analogue for a reactive warhead [ 8 ]. Researchers can utilize this compound as a key building block for constructing compound libraries or in structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses. Please handle with care according to applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

5-(2-aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C14H14N4O/c15-6-7-17-8-9-18-13(14(17)19)10-12(16-18)11-4-2-1-3-5-11/h1-5,8-10H,6-7,15H2

InChI Key

KXMJLKWIWJEEGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCN

Origin of Product

United States

Preparation Methods

Microwave-Assisted Synthesis Using Pyrazole Carboxylate Precursors

A prominent method for synthesizing pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives involves microwave-assisted reactions under solvent-free conditions. In a seminal study, ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was reacted with 2-morpholinoethanamine or 2-(2-aminoethoxy)ethanol under microwave irradiation (150–200 W, 100–120°C) to yield target compounds in 65–82% efficiency . The 2-phenyl group originates from the pyrazole precursor, while the 2-aminoethyl side chain is introduced via the amine reactant. This method’s advantages include rapid reaction times (10–15 minutes) and elimination of solvent purification steps.

Table 1: Representative Microwave-Assisted Syntheses

Starting MaterialAmine ReagentConditionsYield (%)
Ethyl 3-phenyl-1H-pyrazole-5-carboxylate2-Morpholinoethanamine120°C, 15 min, MW78
Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-pyrazole-5-carboxylate2-(2-Aminoethoxy)ethanol100°C, 10 min, MW82

Structural confirmation was achieved via 1H^1H NMR, IR, and mass spectrometry . X-ray crystallography of analogous compounds validated the pyrazolo[1,5-a]pyrazin-4(5H)-one core, confirming planarity and hydrogen-bonding interactions critical for stability .

One-Pot Amidation and Cyclization Under Transition Metal-Free Conditions

An alternative route employs a one-pot amidation/intramolecular N-arylation sequence. For example, 1-(2-chlorophenyl-5-ethylcarboxylate)pyrazole derivatives react with primary alkylamines (e.g., ethylenediamine) in ethanol at 80°C for 12 hours, yielding cyclized products . Although originally developed for quinoxalinone derivatives, this method adapts to pyrazolo[1,5-a]pyrazin-4(5H)-ones by substituting o-chlorophenyl groups with phenyl moieties. The mechanism proceeds via nucleophilic aromatic substitution, forming the six-membered pyrazine ring (Figure 1).

Mechanistic Pathway :

  • Amidation : The amine attacks the ester carbonyl, forming an intermediate amide.

  • Cyclization : Intramolecular N-arylation closes the pyrazine ring, eliminating HCl.

This transition metal-free approach avoids costly catalysts and achieves moderate yields (50–65%) .

Solvent-Free Condensation with Halogenated Intermediates

A solvent-free protocol utilizes ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amines. Heating the mixture at 80–100°C for 4–6 hours facilitates nucleophilic displacement of bromide by the amine, followed by cyclodehydration to form the pyrazinone ring . For 5-(2-aminoethyl)-2-phenyl derivatives, ethylenediamine serves as the amine source, introducing the primary amino group.

Optimization Insights :

  • Microwave irradiation (300 W, 5–10 minutes) enhances yields to 70–75% compared to conventional heating (50–60%) .

  • Substituents on the pyrazole ring (e.g., 4-chlorophenyl) improve cyclization efficiency due to electronic effects .

Table 2: Solvent-Free Reaction Optimization

Heating MethodTemperature (°C)Time (min)Yield (%)
Conventional8024058
Microwave1001074

Post-synthesis purification via recrystallization (ethanol/water) yields analytically pure compounds, validated by melting point analysis and HPLC .

Oxidative Dehydrogenation for Ring Formation

A less conventional route involves oxidative dehydrogenation using molecular oxygen. Reacting N-amino-2-iminopyridines with β-diketones in ethanol under an O2_2 atmosphere (1 atm, 130°C, 18 hours) forms pyrazolo[1,5-a]pyridine derivatives . While this method primarily targets pyridine-fused systems, substituting β-diketones with keto-amines could adapt it to pyrazinone synthesis. For example, using ethyl 3-oxo-3-phenylpropionitrile introduces the phenyl group, while ethylenediamine provides the aminoethyl side chain.

Key Reaction Parameters :

  • Acid Additive : Acetic acid (6 equiv) maximizes yields by protonating intermediates.

  • Oxygen Role : Facilitates oxidative dehydrogenation, closing the heterocyclic ring .

Characterization and Analytical Validation

All synthetic routes require rigorous characterization:

  • Spectroscopy :

    • 1H^1H NMR (400 MHz, DMSO-d6_6): Aromatic protons (7.2–8.1 ppm), NH2_2 (δ 2.8–3.1 ppm), and carbonyl (C=O, δ 165–170 ppm) .

    • IR : Stretching vibrations at 1680 cm1^{-1} (C=O), 3300 cm1^{-1} (N-H) .

  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 254.29 for C14_{14}H14_{14}N4_4O) .

  • X-ray Diffraction : Confirms planarity and dihedral angles (<10°) between the pyrazole and pyrazinone rings .

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodConditionsYield (%)AdvantagesLimitations
Microwave-AssistedSolvent-free, 100–120°C65–82Rapid, high yieldSpecialized equipment needed
Transition Metal-FreeEthanol, 80°C50–65No catalysts, scalableModerate yields
Solvent-Free Condensation80–100°C, conventional/MW58–74Environmentally friendlyLonger reaction times
Oxidative DehydrogenationO2_2 atmosphere, 130°C40–55Novel mechanismLow yields, complex setup

Chemical Reactions Analysis

Condensation Reactions with Aldehydes/Ketones

The primary amino group in the aminoethyl side chain undergoes condensation with aldehydes or ketones to form imines (Schiff bases). This reaction is pH-dependent and typically occurs under mild acidic or neutral conditions.

Reaction Conditions Products Yield Applications
Aldehyde (RCHO) in ethanol, 25°CN-(2-(pyrazolo[1,5-a]pyrazin-4-one))70-85%Precursors for metal coordination
Ketone (RCOR') in THF, refluxImine derivatives60-75%Anticancer agent synthesis

Reaction example:

Compound+RCHON=CHR-modified derivative+H2O\text{Compound} + \text{RCHO} \rightarrow \text{N=CHR} \text{-modified derivative} + \text{H}_2\text{O}

Cyclocondensation with Enaminones/Diketones

The aminoethyl group and pyrazole nitrogen participate in cyclocondensation with 1,3-biselectrophiles like enaminones or β-diketones, forming fused pyrazolo-pyrimidine or pyrazolo-pyridine systems .

Key Findings:

  • Enaminone reactions : Reactivity with enaminones (e.g., acetylacetone) yields pyrazolo[1,5-a]pyrimidines under acetic acid catalysis (Scheme 1) .

  • β-Diketones : Cyclization with diketones like ethyl acetoacetate produces six-membered rings with regioselectivity governed by steric and electronic factors .

Representative Cyclocondensation Outcomes

Electrophile Conditions Product Biological Activity
AcetylacetoneAcOH, reflux, 6hPyrazolo[1,5-a]pyrimidineAntitubercular
Ethyl 3-oxobutanoateH2SO4, 80°C, 4hPyrazolo[3,4-b]pyridineKinase inhibition

Intramolecular Aza-Michael Reaction

The compound undergoes base-catalyzed intramolecular aza-Michael addition, forming dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. This reaction is critical for masking reactive vinyl sulfone warheads in prodrug design .

Optimized Conditions

Base Solvent Time Conversion
K2CO3Ethanol2h95%
Na2CO3Dioxane/H2O2h90%

Key Notes :

  • The cyclic product (2 ) shows enhanced pharmacokinetic properties compared to the acyclic precursor (1 ), with a 4-fold increase in plasma exposure .

  • No retro-Michael reaction occurs under physiological pH, ensuring stability in biological systems .

Oxidation and Substitution Reactions

The pyrazine ring and phenyl group are susceptible to electrophilic substitution, while the aminoethyl side chain can be oxidized or alkylated.

Oxidation:

  • Side chain oxidation : The aminoethyl group oxidizes to a nitro compound using KMnO4/H2SO4.

  • Ring oxidation : Limited reactivity due to aromatic stability.

Substitution:

Reagent Position Modified Product
N-Iodosuccinimide (NIS)Pyrazine C-55-Iodo derivative
SOCl2Acetic acid moietyAcid chloride intermediate

Stability and Reactivity Trends

Property Observation
Thermal stabilityStable up to 200°C; decomposes above 250°C
SolubilityLow in water; soluble in DMSO, DMF
pH sensitivityImine formation favored at pH 6–7

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazin compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation.

  • Case Study : A study published in Molecules highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, which share structural similarities with 5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one. These compounds demonstrated cytotoxicity against several cancer cell lines, suggesting that modifications to the pyrazin core can enhance therapeutic efficacy .

Enzyme Inhibition

Compounds in this class have been investigated for their ability to inhibit various enzymes associated with disease processes. For example, they may act as inhibitors of kinases involved in cancer progression.

  • Research Findings : Inhibitory effects on aurora kinases have been noted, which are critical for cell division and are often overexpressed in tumor cells. This suggests a potential application in targeted cancer therapies .

Antimicrobial Properties

Beyond their anticancer applications, pyrazolo[1,5-a]pyrazin derivatives have shown promise as antimicrobial agents. Their broad-spectrum activity against bacteria and fungi makes them candidates for further development in treating infectious diseases.

  • Antimicrobial Assays : Various studies have evaluated the antimicrobial efficacy of these compounds using disc diffusion methods against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant antimicrobial activity, warranting further investigation into their mechanisms .

Material Science Applications

The unique properties of this compound extend into material science. Its structural characteristics allow for potential applications in developing new materials with specific photophysical properties.

Photophysical Properties

Research has indicated that derivatives of this compound can exhibit interesting photophysical behaviors, making them suitable for applications in organic electronics and photonic devices. The ability to modify these compounds through synthetic transformations allows for the tailoring of their properties to meet specific technological needs .

Summary Table: Biological Activities and Applications

Activity Details
Antitumor ActivityInhibits growth in various cancer cell lines; potential as a targeted therapy .
Enzyme InhibitionActs on kinases (e.g., aurora kinases) linked to cancer progression .
Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli; broad-spectrum activity .
Material ScienceExhibits unique photophysical properties; potential use in organic electronics .

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacokinetic and Stability Profiles

  • Cyclic vs. Acyclic Forms : The cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (2) exhibits a 4-fold higher plasma exposure and longer half-life (~30 min) compared to its acyclic β-amidomethyl vinyl sulfone precursor (t₁/₂: ~10 min) due to reduced metabolic clearance .
  • Prodrug Potential: Cyclization under basic conditions converts the reactive vinyl sulfone into a stable cyclic form. However, reversibility studies show minimal retro-aza-Michael reaction at physiological pH, limiting its utility as a prodrug .

Stability and Reactivity

  • Cyclization Kinetics: Cyclization of β-amidomethyl vinyl sulfones to dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones is base-dependent, with K₂CO₃ in ethanol achieving >90% conversion .

Key Research Findings and Data Tables

Table 1: Pharmacokinetic Comparison of Acyclic vs. Cyclic Forms

Parameter β-Amidomethyl Vinyl Sulfone (1) Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one (2)
Half-life (i.v., mice) ~10 min ~30 min
Plasma Clearance Rapid (undetectable after 1 h) Reduced clearance
Plasma Exposure (AUC) Low 4-fold higher than (1)
Prodrug Viability Active form Limited reversibility

Table 2: Anticancer Activity of Selected Derivatives

Compound Substituent A549 Cell IC₅₀ (µM) Mechanism
3o () 2-(4-Chlorophenyl) 12 Autophagy modulation
Target Compound 2-Phenyl Not reported N/A
2-(3-Fluorophenyl) (1338651-03-8) 2-(3-Fluorophenyl) 25 Apoptosis induction

Biological Activity

5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolo[1,5-a]pyrazine class, which has garnered attention for its potential biological activities. This compound's structure can be denoted by the molecular formula C14H14N4OC_{14}H_{14}N_{4}O and a molecular weight of 254.29 g/mol . The following sections will detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds in the pyrazolo class often exhibit inhibitory effects on specific enzymes and receptors, including:

  • Peripheral Benzodiazepine Receptor (PBR) : This compound may demonstrate binding affinity to PBR, which is implicated in neuroprotection and regulation of steroidogenesis .
  • p38 MAP Kinase : Similar compounds have shown selective inhibition of p38 MAP kinase, which plays a critical role in inflammatory responses and cellular stress .

Biological Activities

The compound has been evaluated for several biological activities:

  • Anti-inflammatory Activity : Pyrazolo derivatives have been reported to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties : Research indicates that pyrazolo compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including kinase inhibition .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens, making them candidates for further development as antibiotics .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of p38 MAPK
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth

Case Study: Inhibitory Effects on α-Glucosidase

A recent study investigated the inhibitory effects of synthesized pyrazolo derivatives on α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicated that certain derivatives exhibited IC50 values significantly lower than the standard drug acarbose, suggesting strong potential for managing diabetes through glycemic control .

Table 2: Inhibition Data for α-Glucosidase

Compound IDIC50 (µM)Comparison Standard (Acarbose)
Compound A15.2 ± 0.4750.0 ± 1.5
Compound B201.3 ± 4.2

Q & A

Basic: What are the standard synthetic routes for 5-(2-Aminoethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one?

Methodological Answer:
The synthesis typically involves cyclization of 5-aminopyrazole derivatives with appropriate carbonyl-containing intermediates. For example:

  • Step 1: React 5-aminopyrazole with α,β-unsaturated ketones or aldehydes under reflux in ethanol or acetonitrile to form the pyrazolo[1,5-a]pyrazine core .
  • Step 2: Introduce the 2-phenyl group via Suzuki-Miyaura coupling or direct arylation using palladium catalysts .
  • Step 3: Functionalize the 5-position with a 2-aminoethyl group using reductive amination or nucleophilic substitution .
    Key Tools: Monitor reactions via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for coupling reactions to reduce side products .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) with ethanol; DMF often enhances aryl coupling efficiency .
  • Temperature Control: Use microwave-assisted synthesis (80–120°C) to accelerate cyclization steps while minimizing decomposition .
  • pH Adjustment: For amine functionalization, maintain basic conditions (pH 8–9) using NaHCO₃ to prevent protonation of the nucleophile .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

  • 1H/13C NMR: Assign protons and carbons in DMSO-d₆ or CDCl₃. The pyrazine ring protons typically appear as doublets at δ 7.5–8.5 ppm, while the phenyl group resonates at δ 7.2–7.8 ppm .
  • HRMS (ESI): Confirm molecular weight (e.g., [M+H]+ calculated for C₁₄H₁₃N₅O: 254.1042; observed: 254.1039) .
  • IR Spectroscopy: Identify NH stretches (3200–3400 cm⁻¹) and carbonyl groups (C=O at ~1680 cm⁻¹) .

Advanced: How to resolve discrepancies between elemental analysis and HRMS data?

Methodological Answer:

  • Scenario: Elemental analysis may show slight deviations (e.g., C: 61.65% calculated vs. 61.78% found) due to hygroscopicity or solvent retention .
  • Solution: Dry samples under high vacuum (0.1 mmHg, 24 hrs) and repeat analysis. Cross-validate with combustion analysis (CHNS-O) .
  • Alternative: Use X-ray crystallography (if crystalline) to confirm molecular structure independently .

Basic: What safety protocols are required when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • Ventilation: Handle in well-ventilated areas or gloveboxes to avoid inhalation of fine powders .
  • Waste Disposal: Collect organic waste in designated containers for incineration by licensed facilities .

Advanced: How to manage hygroscopic properties during storage?

Methodological Answer:

  • Storage Conditions: Store under inert gas (Ar/N₂) in sealed, desiccated containers with silica gel .
  • Handling: Pre-dry glassware at 120°C before use. For long-term stability, prepare as a hydrochloride salt (less hygroscopic) .

Basic: How is the crystal structure determined?

Methodological Answer:

  • X-Ray Diffraction: Grow single crystals via slow evaporation of ethanol/water (1:1). Collect data on a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) .
  • Refinement: Solve structures using SHELXS-97; refine with SHELXL-2018. Key metrics: R-factor <0.05, mean C–C bond length deviation <0.003 Å .

Advanced: How to design biological activity assays for this compound?

Methodological Answer:

  • Target Selection: Prioritize kinases or GPCRs based on structural analogs (e.g., pyrazolo[1,5-a]pyrimidines show antitrypanosomal activity) .
  • Assay Design:
    • Enzyme Inhibition: Use fluorescence polarization (FP) assays with ATP-binding enzymes .
    • Cellular Uptake: Measure cytotoxicity via MTT assay (IC₅₀) in HeLa or HEK293 cells .
  • Data Validation: Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates .

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